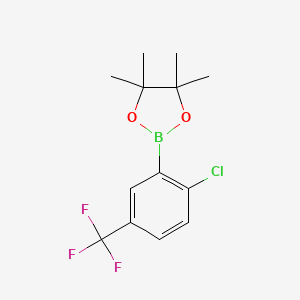

2-クロロ-5-(トリフルオロメチル)フェニルボロン酸ピナコールエステル

説明

“2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C7H5BClF3O2 . It is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Furthermore, it is used in the preparation of xanthines via one-pot coupling with diaminouracil .

Synthesis Analysis

The synthesis of “2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester” involves catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The InChI code is 1S/C7H5BClF3O2/c9-6-2-1-4 (7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H .

Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the functionalization via lithiation and reaction with electrophiles . It has also been used in selective rhodium-catalyzed conjugate addition reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.37 g/mol . It has two hydrogen bond donors . The IUPAC name is [2-chloro-5-(trifluoromethyl)phenyl]boronic acid . The InChI code is InChI=1S/C7H5BClF3O2/c9-6-2-1-4 (7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H . The canonical SMILES string is B (C1=C (C=CC (=C1)C (F) (F)F)Cl) (O)O .

科学的研究の応用

アリールおよびヘテロアリールフロクマリンの合成

この化合物は、アリールおよびヘテロアリールフロクマリンを合成する上で重要な鈴木反応の反応剤として役立ちます . フロクマリンは、いくつかの植物に存在し、その後、皮膚病(乾癬など)の治療のための皮膚科学における医学で使用されることで知られています。

Etカンチノン-3-カルボン酸エステルの調製

この化合物は、Pd触媒による鈴木-宮浦カップリング反応とそれに続くCu触媒によるアミド化反応で、Etカンチノン-3-カルボン酸エステルを合成するために使用されます . これらの化合物は、抗癌剤や抗ウイルス剤など、さまざまなアルカロイドに存在する骨格を持っています。

キサンチンの開発

これは、ジアミノウラシルとのワンポットカップリングでキサンチンを調製するために使用されます . キサンチンは、利尿薬、筋肉弛緩薬、気管支拡張薬としての役割を果たし、呼吸器疾患の治療に役立つなど、幅広い用途を持っています。

鈴木-宮浦クロスカップリング反応

この化合物は、鈴木-宮浦クロスカップリング反応において重要な役割を果たし、この反応は、製薬業界で複雑な分子構造を作成するために、炭素-炭素結合を形成するために広く使用されています .

フッ素化試薬

フッ素化されたビルディングブロックとして、この化合物は、標的分子にフッ素原子を導入する際に不可欠です。これは、医薬品の生物学的活性と安定性を高めるための一般的な修飾です .

ホウ素化合物

ホウ素化学の分野では、この化合物は、ホウ素含有薬の合成において重要な役割を果たします。ホウ素含有薬は、ホウ素の中性子捕捉療法における独特の特性のために、がん治療における可能性が探られています .

Safety and Hazards

作用機序

Target of Action

It is known to be a reactant in the suzuki-miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-Chloro-5-(trifluoromethyl)phenyl group) from boron to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and the target compound .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester participates, is a key step in various biochemical pathways. It has been used in the synthesis of aryl- and hetarylfurocoumarins , Et canthinone-3-carboxylates , and xanthines . These compounds are involved in a wide range of biological processes, from cellular signaling to enzyme inhibition.

Pharmacokinetics

It’s important to note that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The primary result of the action of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including those mentioned above. The specific molecular and cellular effects would depend on the nature of these compounds and their roles in biological processes.

Action Environment

The action of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound, which could impact its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.

特性

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146214-95-0 | |

| Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)

![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)

![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)

![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)

![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)

![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)